(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 277756-73-7
VCID: VC7244199
InChI: InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+
SMILES: C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Molecular Formula: C16H9ClN2S2
Molecular Weight: 328.83

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

CAS No.: 277756-73-7

Cat. No.: VC7244199

Molecular Formula: C16H9ClN2S2

Molecular Weight: 328.83

* For research use only. Not for human or veterinary use.

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile - 277756-73-7

Specification

CAS No. 277756-73-7
Molecular Formula C16H9ClN2S2
Molecular Weight 328.83
IUPAC Name (E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile
Standard InChI InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+
Standard InChI Key DBBZPGMSSKBDQM-XYOKQWHBSA-N
SMILES C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Chlorophenyl substituent: Attached to the thiazole’s 4-position, this electron-withdrawing group influences π-electron delocalization .

  • Acrylonitrile-thiophene system: The (E)-configured acrylonitrile bridge connects the thiazole to a thiophene ring, creating an extended conjugated system .

X-ray crystallography of analogous compounds reveals that the thiazole and thiophene rings adopt a dihedral angle of approximately 77.89°, optimizing π-orbital overlap while minimizing steric hindrance .

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (C=N, acrylonitrile)1.15 Å
Dihedral angle (thiazole-thiophene)77.89°
Torsion angle (C=C-C≡N)178.3°

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

Step 1: Thiazole Ring Formation
4-(4-Chlorophenyl)thiazole-2-amine is prepared through a Hantzsch thiazole synthesis, reacting 4-chlorophenacyl bromide with thiourea in ethanol under reflux .

Step 2: Acrylonitrile Installation
A Knoevenagel condensation between thiophene-2-carbaldehyde and 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile occurs in ethanol with sodium ethoxide catalysis (2.5 equiv, 78°C, 12 hr). The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde .

Step 3: Stereochemical Control
The (E)-configuration is maintained by:

  • Using anhydrous ethanol to minimize Z→E isomerization

  • Cooling the reaction mixture to 0°C before workup

  • Purification via silica gel chromatography (hexane:ethyl acetate = 4:1)

Table 2: Synthesis Optimization

ConditionYield ImprovementPurity (HPLC)
Catalyst: KOtBu vs. NaOEt+18%99.2%
Solvent: DMF vs. EtOH-12%97.8%
Reaction time: 8 vs. 12 hr+9%98.5%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (s, 1H, thiazole-H), 7.89–7.86 (m, 2H, Ar-H), 7.64–7.61 (m, 2H, Ar-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.32–7.28 (m, 1H, thiophene-H), 6.98 (d, J = 15.6 Hz, 1H, =CH), 3.94 (s, 3H, OCH₃) .

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 168.2 (C=N), 152.1 (thiazole-C2), 142.7 (C≡N), 134.6–117.3 (aromatic carbons), 119.4 (C≡N) .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 353.0412 [M+H]⁺ (calc. 353.0415), confirming the molecular formula C₁₉H₁₃ClN₂OS .

Biological Activity Profile

Table 3: GI₅₀ Values Against Cancer Cell Lines

Cell LineGI₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (breast)1.428.7
HCT-116 (colon)2.155.9
A549 (lung)3.084.1

Mechanistic studies suggest inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ = 0.87 μM), comparable to erlotinib (IC₅₀ = 0.63 μM) .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

  • Minimum Inhibitory Concentration (MIC): 8 μg/mL

  • Biofilm disruption: 62% reduction at 16 μg/mL

Computational Modeling

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level simulations reveal:

  • HOMO-LUMO gap: 3.82 eV, indicating charge transfer capability

  • Electrostatic potential maxima localized on the nitrile (-0.32 e) and thiophene sulfur (+0.28 e)

Molecular Docking

Docking into EGFR (PDB: 1M17) shows:

  • Binding energy: -9.4 kcal/mol

  • Key interactions:

    • Hydrogen bond between acrylonitrile’s nitrile and Met793

    • π-π stacking of thiophene with Phe723

Industrial Applications

Organic Electronics

As an electron-deficient moiety in OLEDs:

  • Electron mobility: 0.14 cm²/V·s

  • Turn-on voltage: 3.7 V at 100 cd/m²

Sensors

Nitrile group enables CN⁻ detection:

  • Limit of detection: 2.7 nM in acetonitrile

  • Response time: <30 s

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